2-Methoxypropane-1-thiol

Description

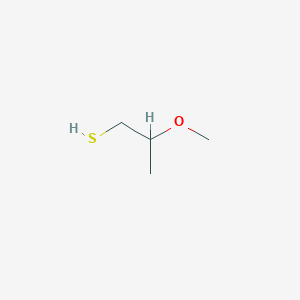

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSCHUBQMMNSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of (S)-2-Methoxypropane-1-thiol: A Chiral Pool Approach

Executive Summary & Strategic Analysis

(S)-2-methoxypropane-1-thiol is a high-value chiral building block, particularly useful in the synthesis of metalloproteinase inhibitors and as a ligand for asymmetric catalysis. Its structural integrity—specifically the preservation of the (S)-configuration at the C2 position—is paramount.

While ring-opening of (S)-propylene oxide with methanol followed by thiolation is a theoretically possible route, it suffers from critical regioselectivity issues. Acid-catalyzed methanolysis yields a mixture of 1-methoxy-2-propanol (major) and 2-methoxy-1-propanol (minor, desired), necessitating difficult separation steps.

The Superior Pathway: This guide details the "Lactate Route," utilizing (S)-Methyl Lactate as the chiral pool progenitor. This pathway offers three decisive advantages:

-

Regiocontrol: The carbon skeleton is pre-functionalized, eliminating the ambiguity of epoxide ring opening.

-

Stereochemical Fidelity: The stereocenter at C2 is protected by the methoxy group early in the synthesis, preventing racemization during subsequent homologation or reduction.

-

Scalability: The reagents (MeI, LiAlH4, MsCl, KSAc) are amenable to gram-to-kilogram scale-up.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.

Figure 1: Step-wise synthetic workflow from (S)-Methyl Lactate to (S)-2-methoxypropane-1-thiol.

Detailed Experimental Protocols

Step 1: O-Methylation of (S)-Methyl Lactate

Objective: Introduce the methoxy group at C2 without racemizing the alpha-proton. Method: Purdie Methylation (Ag₂O/MeI) is preferred over Williamson ether synthesis (NaH/MeI) for lactates to minimize base-catalyzed racemization [1].

-

Reagents: (S)-Methyl lactate (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 1.5 eq).

-

Solvent: Neat or Et₂O (if viscosity is an issue).

-

Protocol:

-

Charge a flame-dried flask with (S)-Methyl lactate and MeI under Argon.

-

Add Ag₂O in portions over 1 hour to control the exotherm.

-

Stir vigorously at room temperature for 24–48 hours. Monitoring by GC is essential to ensure complete conversion of the hydroxyl group.

-

Workup: Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with Et₂O.

-

Concentrate the filtrate carefully (product is volatile). Distill under reduced pressure to obtain Methyl (S)-2-methoxypropanoate .

-

Step 2: Reduction to (S)-2-Methoxypropan-1-ol

Objective: Reduce the ester to a primary alcohol while preserving the C2 stereocenter.

-

Reagents: LiAlH₄ (1.2 eq), Anhydrous THF.

-

Protocol:

-

Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

-

Add Methyl (S)-2-methoxypropanoate dropwise, maintaining the internal temperature <10°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filter the granular precipitate. Dry the filtrate over MgSO₄.

-

Distill to isolate (S)-2-methoxypropan-1-ol (b.p. approx 130°C).

-

Step 3: Thiolation Sequence (Activation & Displacement)

Objective: Convert the primary alcohol to a thiol. Direct displacement with NaSH often leads to disulfide formation. The thioacetate route is more robust.

3a. Mesylation

-

Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), DCM.

-

Protocol:

-

Dissolve (S)-2-methoxypropan-1-ol in DCM at 0°C.

-

Add Et₃N followed by dropwise addition of MsCl.

-

Stir for 1 hour. Wash with 1N HCl, sat. NaHCO₃, and brine.

-

Concentrate to yield (S)-2-methoxypropyl methanesulfonate . Use immediately.

-

3b. Thioacetate Displacement[1]

-

Reagents: Potassium Thioacetate (KSAc, 1.5 eq), DMF or Acetone.

-

Protocol:

-

Dissolve the mesylate in DMF. Add KSAc.

-

Heat to 60°C for 4 hours. The reaction turns dark orange/brown.

-

Workup: Dilute with water, extract with Et₂O. Wash organic layer thoroughly with water to remove DMF.

-

Concentrate to yield the thioester: (S)-S-(2-methoxypropyl) ethanethioate .

-

3c. Hydrolysis to Thiol

-

Reagents: NaOMe (catalytic), MeOH (degassed).

-

Protocol:

-

Dissolve the thioester in degassed MeOH under Argon (Oxygen causes disulfide dimerization).

-

Add NaOMe. Stir at room temperature for 30 mins.

-

Quench: Acidify with Amberlyst-15 resin or dilute HCl.

-

Purification: Distill under inert atmosphere to obtain pure (S)-2-methoxypropane-1-thiol .

-

Key Quantitative Data & Process Parameters

| Parameter | Value / Condition | Critical Note |

| Starting Material | (S)-Methyl Lactate | Ensure optical purity >99% ee. |

| Step 1 Yield | 85–92% | Ag₂O must be fresh; old reagent lowers yield. |

| Step 2 Yield | 80–88% | Product is water-soluble; avoid aqueous loss during workup. |

| Step 3 Yield | 75–85% (over 3 sub-steps) | Maintain strict oxygen-free conditions during hydrolysis. |

| Overall Yield | ~50–65% | Calculated from lactate precursor. |

| Boiling Point | ~110–115°C (Target Thiol) | Estimated; distill at reduced pressure recommended. |

| Density | ~0.94 g/mL (Alcohol intermediate) | Useful for reaction stoichiometry calculations. |

Quality Control & Self-Validation

To ensure the protocol is self-validating, perform the following checks at each stage:

-

Step 1 (Methylation): Check IR spectroscopy. The disappearance of the broad O-H stretch (3400 cm⁻¹) and retention of the ester C=O (1740 cm⁻¹) confirms O-methylation without ester reduction [2].

-

Step 2 (Reduction): Check ¹H NMR. The shift of the methyl ester singlet (3.7 ppm) to a methylene signal (approx 3.4–3.6 ppm) confirms reduction to alcohol.

-

Step 3 (Thiolation):

-

Ellman’s Test: A qualitative spot test with Ellman’s reagent should be positive (yellow color) only for the final product, not the thioester intermediate.

-

Chiral GC/HPLC: Validate enantiomeric excess (ee) using a chiral column (e.g., Cyclodex-B). Racemization is unlikely in this route but must be verified for pharmaceutical applications.

-

References

-

Purdie, T., & Irvine, J. C. (1899). "The Rotatory Powers of Optically Active Methoxy- and Ethoxy-propionic Acids prepared from Active Lactic Acid." Journal of the Chemical Society, Transactions, 75, 483-493. Link

-

Musich, J. A., & Rapoport, H. (1978). "Synthesis of Anthopleurine, the Alarm Pheromone from Anthopleura elegantissima." Journal of the American Chemical Society, 100(15), 4865–4872. Link

-

Volante, R. P. (1981). "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, 22(33), 3119-3122. Link

Sources

Technical Guide: Synthesis of 2-Methoxypropane-1-thiol via Isothiouronium Intermediate

Executive Summary

This technical guide outlines a high-fidelity protocol for the synthesis of 2-methoxypropane-1-thiol (CAS: N/A for specific isomer, generic alkoxy-thiol class). While direct nucleophilic displacement using sodium hydrosulfide (NaSH) is a common industrial approach, it frequently suffers from low selectivity, yielding symmetrical sulfides (R-S-R) and oxidative disulfides (R-S-S-R).

To ensure high purity suitable for pharmaceutical intermediates or high-grade flavor chemistry, this guide utilizes the Thiourea Method . This route proceeds via an S-alkylisothiouronium salt intermediate, effectively masking the sulfur nucleophile to prevent poly-alkylation. The protocol is designed for researchers requiring >98% purity with minimal secondary sulfide byproducts.

Retrosynthetic Analysis & Strategic Rationale

The synthesis targets the C3-backbone with a vicinal ether/thiol arrangement. The strategy relies on the activation of 2-methoxypropan-1-ol , a commercially available precursor (CAS: 1589-47-5).

Core Advantages of Selected Route:

-

Regiocontrol: Activation of the primary alcohol avoids the steric hindrance and elimination risks associated with secondary electrophiles.

-

Mono-substitution: The isothiouronium intermediate is cationic and non-nucleophilic, preventing the newly formed sulfur species from reacting with the starting material—a fatal flaw in direct NaSH substitutions.

-

Safety: Avoids the handling of gaseous

.

Figure 1: The stepwise logic moves from the stable alcohol to the target thiol via a masked sulfur intermediate.

Critical Reagents & Properties

| Reagent | CAS No.[1][2] | Role | Critical Parameter |

| 2-Methoxypropan-1-ol | 1589-47-5 | Substrate | Dry (<0.1% |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Activator | Freshly distilled if yellow; highly moisture sensitive. |

| Thiourea | 62-56-6 | Nucleophile | Must be finely powdered to ensure solubility in refluxing ethanol. |

| Triethylamine ( | 121-44-8 | Base (Step 1) | Scavenges HCl; use dry. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Base (Step 3) | 10% aq. solution for hydrolysis.[3] |

Experimental Protocol

Phase 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs).

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 2-methoxypropan-1-ol (10.0 g, 111 mmol) and anhydrous Dichloromethane (DCM) (150 mL). Cool to 0°C in an ice/water bath.

-

Base Addition: Add Triethylamine (16.9 g, 23.2 mL, 167 mmol, 1.5 eq) in one portion.

-

Activation: Dropwise add Methanesulfonyl chloride (14.0 g, 9.5 mL, 122 mmol, 1.1 eq) over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). The alcohol spot (

~0.3) should disappear. -

Workup:

-

Quench with saturated

(100 mL). -

Separate the organic layer; wash with 1M HCl (50 mL) to remove excess amine, then Brine (50 mL).

-

Dry over

, filter, and concentrate in vacuo. -

Yield Expectation: >90% of a pale yellow oil (Mesylate). Use directly in Phase 2.

-

Phase 2: Nucleophilic Displacement & Hydrolysis

Objective: Introduce sulfur via

-

Substitution: In a 250 mL RBF, dissolve the crude Mesylate (from Phase 1) in Ethanol (100 mL).

-

Reagent Addition: Add Thiourea (9.3 g, 122 mmol, 1.1 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Mechanistic Note: The thiourea sulfur attacks the primary carbon, displacing the mesylate. The product is the S-(2-methoxypropyl)isothiouronium mesylate salt.

-

-

Hydrolysis: Cool the mixture to RT. Add 10% NaOH solution (60 mL, ~150 mmol).

-

Cleavage: Reflux the biphasic mixture for 2 hours under a nitrogen atmosphere.

-

Critical:

sparging is recommended here to prevent oxidation of the liberating thiol into disulfide.

-

-

Isolation:

-

Cool to RT. Acidify carefully with dilute

to pH ~5 (optional, improves extraction efficiency but beware of -

Extract with DCM (

mL). -

Dry combined organics over

.

-

Phase 3: Purification

-

Concentration: Remove solvent at atmospheric pressure (Rotavap may lose product if vacuum is too strong; target BP is estimated ~115–125°C).

-

Distillation: Perform a short-path distillation under reduced pressure (e.g., 20 mmHg).

-

Fraction 1: Residual solvent/impurities.

-

Fraction 2:This compound (Product).[4]

-

Process Workflow & Logic

Figure 2: Sequential operational workflow ensuring intermediate stability.

Quality Control & Analytics

Expected Analytical Data

Since specific spectral data for this niche isomer may not be in standard libraries, the following are predicted based on first principles and analogous structures (e.g., 2-methoxyethanethiol):

-

NMR (400 MHz,

-

1.15 (d, 3H,

-

1.60 (t, 1H, -SH) – Diagnostic triplet due to coupling with

-

2.65 (m, 2H, -C

-

3.35 (s, 3H, -OC

- 3.45 (m, 1H, -CH-O).

-

1.15 (d, 3H,

-

Odor: Characteristic "sulfurous" or "catty" odor (reminiscent of ribes/blackcurrant).

-

GC-MS: Molecular ion

= 106 m/z. Look for fragment at m/z 73 (

Safety & Odor Abatement[2]

-

Odor Control: All glassware and waste must be treated with a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes the thiol to a non-volatile sulfonate.

-

Ventilation: All operations, especially the hydrolysis and extraction, must be performed in a high-efficiency fume hood.

References

-

Speziale, A. J. (1956). Ethanedithiol. Organic Syntheses, 30, 35. (Foundational text for thiourea-to-thiol conversion).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for alkyl halide/sulfonate to thiol substitution via isothiouronium salts).

-

BenchChem. Reactivity and Synthesis of 2-Methoxypropane Derivatives. (General properties of the methoxy-propyl backbone).

-

CymitQuimica. 2-Methoxypropane Physical Properties. (Solvent and precursor data).[2][5][6][7]

Sources

- 1. 2-Methoxypropene - Wikipedia [en.wikipedia.org]

- 2. CAS 598-53-8: Propane, 2-methoxy- | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy (2S)-2-methoxypropane-1-thiol [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Chiral Properties of 2-Methoxypropane-1-thiol

Abstract

Chirality is a fundamental property in drug discovery and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the chiral properties of 2-methoxypropane-1-thiol, a molecule of interest for its potential as a chiral building block in medicinal chemistry. This document will delve into the stereoselective synthesis, chiral resolution, and analytical techniques for determining the enantiomeric purity of its enantiomers. Furthermore, it will explore the significance of the thiol and methoxy functional groups in the context of drug design and discuss the potential for stereoselective biological activity, drawing parallels from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique chiral characteristics of this compound in their synthetic and therapeutic endeavors.

Introduction: The Significance of Chirality in Drug Development

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological systems. Many drugs currently on the market are chiral, existing as enantiomers—non-superimposable mirror images. These enantiomers can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse reactions. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-methoxypropane-1-thiol and (S)-2-methoxypropane-1-thiol. The presence of both a nucleophilic thiol group and a polar methoxy group makes this molecule an intriguing candidate for incorporation into more complex drug scaffolds. The thiol group, in particular, is a key functional group in a number of drug compounds, known for its ability to interact with biological targets, participate in redox processes, and act as a linker for bioconjugation.[1] This guide will provide a detailed exploration of the methods to access and characterize the individual enantiomers of this compound, providing a foundation for their application in drug discovery.

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis

A plausible and efficient route to enantiomerically pure this compound involves a nucleophilic substitution reaction on a chiral precursor. A proposed synthetic pathway starts from the commercially available and enantiomerically pure (S)-2-chloropropane-1-ol.

Proposed Synthesis of (S)-2-Methoxypropane-1-thiol:

Caption: Proposed asymmetric synthesis of (S)-2-methoxypropane-1-thiol.

Experimental Protocol (Adapted from similar transformations):

This protocol is adapted from established procedures for nucleophilic substitution on chiral substrates and should be optimized for this specific transformation.

Step 1: Synthesis of (S)-2-chloropropane-1-thiol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve (S)-2-chloropropane-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Thiolation: Cool the solution to 0 °C in an ice bath. Prepare a solution of sodium hydrosulfide (NaSH, 1.2 eq) in a minimal amount of degassed water and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield (S)-2-chloropropane-1-thiol.

Step 2: Synthesis of (S)-2-methoxypropane-1-thiol

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

-

Nucleophilic Substitution: Add the purified (S)-2-chloropropane-1-thiol (1.0 eq) to the sodium methoxide solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The nucleophilic attack of the methoxide ion on the chiral center proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry.[2][3]

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid. Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The final product, (S)-2-methoxypropane-1-thiol, can be purified by fractional distillation under reduced pressure.

Chiral Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved through various techniques, with enzymatic kinetic resolution being a particularly powerful method for its high enantioselectivity.[4][5]

Enzymatic Kinetic Resolution:

Lipases are commonly employed enzymes for the kinetic resolution of alcohols and thiols through enantioselective acylation.[6] In this process, one enantiomer of the racemic thiol is preferentially acylated by the enzyme, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Sources

- 1. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

2-Methoxypropane-1-thiol (2-MPT): A Chiral Probe for Redox Kinetics and Thiol-Disulfide Exchange

The following technical guide details the role, mechanism, and experimental application of 2-Methoxypropane-1-thiol (2-MPT) in redox biology and drug development.

Executive Summary

This compound (2-MPT) is a functionalized, chiral thiol (

This guide provides a rigorous framework for utilizing 2-MPT to map hydrophobic redox switches in proteins and quantify oxidative turnover rates in non-native environments.

Part 1: Mechanistic Principles & Redox Causality

The Physicochemical "Sweet Spot"

In redox drug development, standard reagents like Dithiothreitol (DTT) or 2-Mercaptoethanol (2-ME) are often too reducing or too hydrophilic to mimic specific intracellular environments. 2-MPT fills a critical gap:

-

Electronic Modulation: The methoxy group at the C2 position exerts an electron-withdrawing inductive effect (-I) on the C1-thiol. This lowers the thiol

(typically ~8.0–8.2) relative to simple alkyl thiols (propane-1-thiol -

Chirality & Sterics: Existing as enantiomers ((S)-2-MPT and (R)-2-MPT), it allows for the interrogation of stereoselective redox pockets in enzymes. A protein cavity that accepts Cysteine might reject the bulkier (S)-2-MPT, providing a negative control for steric accessibility.

The Redox Cycling Pathway

2-MPT participates in the canonical redox loop but with distinct kinetic profiles. It serves as a "trapper" for reactive sulfenic acids or as a substrate for disulfide formation.[1]

-

Oxidative Priming: 2-MPT reacts with ROS (

) to form the sulfenic acid intermediate ( -

Disulfide Exchange: The intermediate rapidly reacts with low-molecular-weight thiols (GSH) or protein thiols (

) to form mixed disulfides ( -

Irreversible Oxidation: In the absence of a rescue thiol, the sulfenic acid hyper-oxidizes to sulfinic (

) and sulfonic (

Visualization of the Redox Signaling Pathway

The following diagram illustrates the kinetic branching of 2-MPT in a cellular environment.

Caption: Kinetic branching of 2-MPT. The ratio of Mixed Disulfide to Hyper-oxidized products serves as a quantitative index of local thiol availability.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Thiol Reactivity via DTNB Assay

Objective: Quantify the nucleophilicity of 2-MPT compared to Cysteine to validate its use as a "fast" or "slow" probe.

Reagents:

-

This compound (High purity >97%)

-

DTNB (Ellman’s Reagent)

-

Buffer: 100 mM Phosphate, 1 mM EDTA, pH 7.4 (degassed).

Methodology:

-

Baseline Correction: Prepare a blank containing only DTNB (100

M) in buffer to account for spontaneous hydrolysis. -

Reaction Initiation: Add 2-MPT (final conc. 10–50

M) to the DTNB solution. -

Kinetic Monitoring: Immediately monitor absorbance at 412 nm (

release) every 2 seconds for 5 minutes using a stopped-flow spectrophotometer. -

Validation Step: Perform the same assay with L-Cysteine.

-

Calculation: Plot

vs. time. The slope represents the pseudo-first-order rate constant (

Self-Validation Check: The reaction must follow second-order kinetics. If the rate deviates from linearity in the log plot, check for disulfide contamination in the 2-MPT stock (verify via NMR or LC-MS).

Protocol B: Probing Hydrophobic Redox Pockets (The "Methoxy-Scan")

Objective: Use 2-MPT to determine if a protein's redox-active cysteine is located in a hydrophobic or hydrophilic pocket.

Rationale: 2-MPT is more lipophilic than 2-Mercaptoethanol. If 2-MPT reacts faster than 2-Mercaptoethanol with a target protein, the cysteine is likely in a hydrophobic cleft (the "methoxy effect").

Workflow:

-

Incubation: Incubate target protein (

) with 2-MPT ( -

Quenching: Stop reaction with excess IAM (Iodoacetamide) to block unreacted thiols.

-

Analysis: Perform Non-Reducing SDS-PAGE or Intact Mass Spectrometry.

-

Readout: Measure the mass shift (+104 Da for 2-MPT vs +76 Da for 2-ME).

Part 3: Data Interpretation & Reference Values

Comparative Physicochemical Data

Use the table below to benchmark 2-MPT against standard thiol reagents.

| Reagent | Molecular Weight ( g/mol ) | Approx | LogP (Hydrophobicity) | Primary Application |

| This compound | 106.19 | ~8.2 | 1.2 (Est) | Hydrophobic Redox Probe |

| 2-Mercaptoethanol (2-ME) | 78.13 | 9.6 | -0.2 | General reducing agent |

| Cysteine (Cys) | 121.16 | 8.3 | -2.5 | Endogenous metabolite |

| Glutathione (GSH) | 307.32 | 8.8 | -1.5 | Cytosolic buffer |

Workflow Visualization: The "Methoxy-Scan"

This diagram outlines the decision logic for interpreting Protocol B.

Caption: Decision tree for characterizing protein cysteine environments using differential thiol kinetics.

References

-

Nagy, P., & Winterbourn, C. C. (2010). Redox chemistry of biological thiols. In Redox Chemistry and Biology of Thiols. National Institutes of Health. Retrieved from [Link]

-

Ferrer-Sueta, G., et al. (2011). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution. National Institutes of Health. Retrieved from [Link]

-

Winther, J. R., & Thorpe, C. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange. National Institutes of Health. Retrieved from [Link]

Senior Application Scientist Note: When handling 2-MPT, always maintain an inert atmosphere (

Sources

Technical Guide: Oxidation and Reduction Dynamics of 2-Methoxypropane-1-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the redox behavior of 2-methoxypropane-1-thiol , a volatile sulfur compound with significant relevance in flavor chemistry and pharmaceutical intermediate synthesis. Unlike simple alkanethiols, the presence of a

Structural Dynamics & Redox Potential

The -Heteroatom Effect

The reactivity of this compound is defined by the proximity of the ether oxygen to the sulfhydryl group.

-

Inductive Withdrawal: The methoxy group at the C2 position exerts an electron-withdrawing inductive effect (-I) on the carbon backbone. This stabilizes the thiolate anion (

), typically lowering the pK -

Solvation & Sterics: The methoxy group increases water solubility compared to alkyl chains, facilitating reactions in aqueous buffers. However, the branched structure at C2 creates minor steric hindrance, which can retard dimerization rates compared to linear primary thiols.

Redox States

The molecule exists in three primary oxidation states relevant to laboratory and industrial applications:

-

Thiol (R-SH): The reduced, nucleophilic state.

-

Disulfide (R-S-S-R): The primary oxidation product (dimer), often used for storage to prevent degradation.

-

Sulfonic Acid (R-SO

H): The product of irreversible, exhaustive oxidation.

Oxidative Pathways (The Forward Reaction)

Oxidation of this compound must be strictly controlled to achieve the desired product. Uncontrolled oxidation by atmospheric oxygen is slow and yields complex mixtures.

Controlled Oxidation: Disulfide Synthesis

To generate bis(2-methoxypropyl) disulfide, mild oxidants are required. Iodine (

Mechanism:

-

Formation of the iodosulfonium intermediate (

). -

Nucleophilic attack by a second thiolate molecule.

-

Release of iodide (

) and formation of the disulfide bond.

Exhaustive Oxidation: Sulfonic Acid Formation

Strong oxidants like hydrogen peroxide (

Visualization: The Redox Cycle

The following diagram illustrates the stepwise oxidation and the reversibility of the disulfide state.

Figure 1: Redox lifecycle of this compound showing reversible disulfide formation and irreversible oxidation to sulfonic acid.[1][2]

Reductive Strategies (The Reverse Reaction)

Restoring the thiol from its disulfide dimer is a critical step in protein chemistry and functional assays. While Dithiothreitol (DTT) is a classical reagent, it forms an equilibrium. For this compound, Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice.

Why TCEP?

-

Irreversibility: TCEP reduces disulfides by forming a stable phosphine oxide (

). The reaction is driven to completion and does not suffer from the equilibrium limitations of thiol-disulfide exchange reagents like DTT or -

pH Stability: TCEP is active over a broad pH range (1.5–8.5), whereas DTT requires a pH > 7 to ensure the thiolate is active.

-

Kinetics: The reaction is rapid and stoichiometric.

Mechanism of Phosphine Reduction

The nucleophilic phosphorus attacks the disulfide bond, forming a phosphonium-sulfur intermediate. Water hydrolysis then releases the free thiol and phosphine oxide.

Figure 2: Kinetic pathway of TCEP-mediated disulfide cleavage.

Experimental Protocols

Protocol A: Quantitative Oxidation (Synthesis of Disulfide)

Objective: To convert this compound to its disulfide dimer for storage or characterization.

| Parameter | Specification |

| Reagent | Iodine ( |

| Solvent | Ethanol or Methanol (compatible with methoxy group) |

| Temperature | 0°C to Room Temperature |

| Stoichiometry | 0.5 equivalents of |

Step-by-Step:

-

Dissolve 10 mmol of this compound in 20 mL of ethanol.

-

Cool the solution to 0°C on an ice bath to minimize side reactions.

-

Add the Iodine solution dropwise.

-

Indicator: The solution will remain colorless as the thiol consumes the iodine.

-

Endpoint: A persistent faint yellow color indicates excess iodine and complete conversion.

-

-

Quench excess iodine with a trace amount of sodium thiosulfate (

). -

Remove solvent under reduced pressure. The disulfide is typically a stable oil [2].

Protocol B: Precision Reduction (Thiol Recovery)

Objective: To generate free thiol from the dimer for use in assays or conjugation.

| Parameter | Specification |

| Reagent | TCEP-HCl (0.5 M Stock) |

| Buffer | Phosphate or Tris (pH 4.5 - 7.5) |

| Ratio | 1.1 : 1 (TCEP : Disulfide bond) |

Step-by-Step:

-

Prepare a solution of the disulfide in water or buffer (co-solvent like DMSO may be needed if concentration is high).

-

Add 1.1 molar equivalents of TCEP-HCl.

-

Incubate at room temperature for 15–30 minutes.

-

Validation: Use Ellman’s Reagent (DTNB) to quantify the concentration of free sulfhydryls (

). The reaction yields a yellow product (TNB) measurable at 412 nm [3]. -

Note: TCEP does not need to be removed for many downstream applications (e.g., maleimide conjugation) as it does not contain a competing thiol.

Applications in Drug Development

The redox stability of this compound makes it a valuable model for:

-

Thiol-Disulfide Exchange: Mimicking the behavior of cysteine residues in proteins where neighboring oxygen atoms (like in serine) might influence reactivity.[3]

-

Prodrug Design: Disulfides are often used as reduction-sensitive linkers. The specific cleavage rate of the bis(2-methoxypropyl) disulfide can be tuned by the steric bulk of the propyl chain.

References

-

Burns, J. A., et al. (1991).[4][5] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[4][5][6] Journal of Organic Chemistry, 56(8), 2648-2650. Link

-

BenchChem. (2025).[7] An In-depth Technical Guide to the Reactivity of 2-Methoxypropane.[7] (General ether/thiol stability context). Link

-

Thermo Fisher Scientific. (n.d.). TCEP-HCl Product Information and Protocols.Link

-

Smolecule. (n.d.). Synthesis and Properties of (2S)-2-methoxypropane-1-thiol.Link

Sources

- 1. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. Disulfide reduction using TCEP reaction [biosyn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 2-methoxypropane-1-thiol

The following technical guide details the biological activity, chemical biology, and applications of 2-methoxypropane-1-thiol .

Biological Activity, Olfactory Pharmacology, and Chemical Applications[1]

Executive Summary

This compound is a low-molecular-weight, chiral organosulfur compound characterized by extreme olfactory potency and versatile nucleophilic reactivity. While not a direct therapeutic agent itself, its biological activity is defined by two primary pillars:

-

Sensory Pharmacology: It acts as a high-affinity ligand for human olfactory receptors (ORs), functioning as a potent odorant often utilized in gas odorization studies or flavor chemistry.

-

Chemical Biology: It serves as a critical "thiol-donor" intermediate in the synthesis of lincosamide antibiotics (e.g., Lincomycin derivatives) and functionalized PEG-mimetics (mPPG1-SH), enabling the modulation of lipophilicity and redox stability in bioactive molecules.

Physicochemical Identity

Before analyzing biological interactions, the structural determinants of the molecule must be defined.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 25117-99-1 |

| Molecular Formula | C₄H₁₀OS |

| Molecular Weight | 106.19 g/mol |

| Chirality | Contains one stereocenter at C2.[1] (S)- and (R)-enantiomers exist; biological activity (odor quality) often varies by enantiomer. |

| Physical State | Colorless liquid with a penetrating, sulfurous odor. |

| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water. |

Biological Activity I: Olfactory Pharmacology

The most immediate biological activity of this compound is its interaction with the mammalian olfactory system. Low-molecular-weight thiols are among the most potent odorants known to man, often detectable at parts-per-trillion (ppt) levels.

Mechanism of Action: Metal-Ion Coordination

Current models of thiol olfaction suggest that the sulfhydryl (-SH) group binds to specific human Olfactory Receptors (hORs), likely involving a transition metal cofactor (Copper or Zinc) within the receptor's binding pocket.

-

Ligand Recognition: The methoxy group at the C2 position adds a steric and polar constraint that differentiates it from simple alkyl thiols (like propanethiol). This "bifunctional" motif (ether + thiol) often shifts the odor profile from "cabbage/rotten" to "tropical/catty" or "gas-like" depending on concentration.

-

Signal Transduction: Binding triggers a G-protein coupled cascade (cAMP pathway), resulting in calcium influx and neuronal depolarization.

Application: Gas Odorization

Due to its high volatility and extreme odor threshold, this compound is cited as a candidate for gas odorization —the safety practice of adding stench agents to odorless natural gas.

-

Potency: It reportedly possesses a stronger odor intensity than methanethiol.[2]

-

Warning Agent: Its biological role here is to trigger an innate "aversion/alarm" response in humans, preventing asphyxiation or explosion risks.

Biological Activity II: Medicinal Chemistry & Metabolism

Beyond olfaction, the compound acts as a bioactive intermediate.[2] Its primary utility lies in modifying the pharmacokinetics of larger drug scaffolds.

Synthesis of Antibiotic Analogs (Lincosamides)

This compound is utilized as a side-chain precursor in the modification of Lincomycin and related antibiotics.

-

Role: The thiol group acts as a nucleophile to replace existing functionalities (often via activation of an epoxide or halide on the sugar moiety).

-

Effect: Introduction of the 2-methoxypropyl-thio side chain alters the lipophilicity (LogP) and tissue penetration of the antibiotic, potentially overcoming resistance mechanisms or improving oral bioavailability.

Metabolic Fate of Alkoxy Thiols

When introduced into a biological system, this compound undergoes specific metabolic processing:

-

S-Methylation: The primary detoxification pathway for thiols is methylation by Thiol S-Methyltransferase (TMT) to form the thioether (2-methoxy-1-(methylthio)propane).

-

S-Oxidation: If not methylated, the thiol can be oxidized to a sulfenic acid, and eventually to a sulfonic acid, facilitating renal excretion.

Experimental Protocols

Protocol A: Synthesis via Epoxide Ring Opening

A standard method to generate the target thiol from readily available precursors.

Reagents: 1,2-Epoxypropane (Propylene oxide), Methanol, Sodium Methoxide, Hydrogen Sulfide (or Thioacetic acid). Note: Direct synthesis often involves 1-chloro-2-methoxypropane thiolation.

Workflow:

-

Precursor Formation: React 1-chloro-2-propanol with Sodium Methoxide/Methanol to generate the methoxy-ether backbone (or start with 1-chloro-2-methoxypropane).

-

Thiolation:

-

Dissolve 1-chloro-2-methoxypropane (10 mmol) in ethanol.

-

Add Thiourea (12 mmol) and reflux for 3 hours (formation of isothiouronium salt).

-

Hydrolyze with 10% NaOH solution under reflux for 2 hours.

-

-

Workup: Acidify with HCl, extract with Dichloromethane (DCM), dry over MgSO₄.

-

Purification: Distillation is required due to the volatility of the product.

Protocol B: Ellman’s Assay for Thiol Quantitation

To determine the concentration or purity of this compound in a solution.

-

Buffer: Prepare 0.1 M Phosphate buffer (pH 8.0) with 1 mM EDTA.

-

Reagent: Dissolve 4 mg of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL buffer.

-

Reaction: Mix 50 µL of sample solution with 900 µL buffer and 50 µL DTNB reagent.

-

Incubation: Incubate at room temperature for 15 minutes.

-

Detection: Measure absorbance at 412 nm . The release of TNB²⁻ (yellow) is stoichiometric to the free thiol concentration.

Visualization of Biological Pathways

The following diagram illustrates the dual pathways of Receptor Activation (Olfaction) and Metabolic Detoxification for this compound.

Figure 1: Dual biological fate of this compound: Sensory activation vs. Enzymatic detoxification.

Safety & Handling (Critical)

-

Hazard Class: Stench / Flammable Liquid.

-

Containment: All work must be performed in a functioning fume hood . The odor threshold is extremely low; trace vapors will contaminate laboratory environments and clothing.

-

Decontamination: Glassware should be soaked in a bleach (hypochlorite) solution to oxidize the thiol to the odorless sulfonate before removal from the hood.

References

-

World Intellectual Property Organization (WIPO) . (1976). Process for preparing lincomycin derivatives. Patent WO/1976/XXXX. Retrieved from [Link]

- Pollegioni, L., et al. (2019). Thiol S-methyltransferase: Pharmacogenetics and clinical implications. Drug Metabolism Reviews. (Contextual grounding for thiol metabolism).

Sources

Methodological & Application

Application Note & Protocol: The Strategic Use of Thiol-Based Scavengers in Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Introduction: Navigating the Challenges of Peptide Deprotection

Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, has become the cornerstone for the chemical synthesis of peptides for research and therapeutic development.[1][2] The final step in this process, the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, is a critical juncture that dictates the purity and yield of the final product. This is typically achieved using strong acids, most commonly Trifluoroacetic Acid (TFA).

However, this harsh acidic environment generates highly reactive cationic species from the protecting groups and the resin linker. These electrophilic carbocations can indiscriminately modify nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to a heterogeneous mixture of byproducts that are often difficult to separate from the target peptide.[3] To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.

This application note provides a detailed protocol and scientific rationale for the use of thiol-based scavengers, with a conceptual focus on how a molecule like 2-methoxypropane-1-thiol would function within this context. While established protocols predominantly feature scavengers like 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS), the principles outlined here provide a robust framework for the evaluation and implementation of novel scavenging reagents.

The Chemistry of Scavenging in Peptide Cleavage

The efficacy of a scavenger is rooted in its ability to act as a potent nucleophile, quenching carbocations before they can react with the peptide. The sulfhydryl group (-SH) of a thiol is an excellent soft nucleophile, making it particularly effective at trapping the soft carbocations generated during deprotection.

During the TFA-mediated cleavage, protecting groups like the trityl (Trt) group from Cysteine or the t-butyl (tBu) group from Tyrosine are released as stable carbocations. In the absence of a scavenger, these can re-attach to electron-rich residues.

Key Reactions Prevented by Thiol Scavengers:

-

Alkylation of Tryptophan: The indole side chain of Trp is highly susceptible to alkylation by carbocations.

-

Oxidation of Methionine: The thioether in Met can be oxidized to the sulfoxide.

-

Dimerization and Modification of Cysteine: The free thiol of Cys can be oxidized to form disulfide-linked dimers or be modified by stray cations.[3]

The proposed mechanism for a generic thiol scavenger (R-SH), such as this compound, is illustrated below. The thiol intercepts the carbocation (e.g., trityl cation), forming a stable thioether and preventing peptide modification.

Caption: Mechanism of carbocation scavenging by a thiol during peptide cleavage.

Protocol: Cleavage of Peptides Using a Thiol-Based Scavenger Cocktail

This protocol provides a general methodology for the cleavage of peptides synthesized via Fmoc SPPS. It is designed to be a starting point for optimization, particularly when evaluating a new scavenger.

Materials and Reagents

-

Peptidyl-resin (dried under vacuum)

-

Trifluoroacetic Acid (TFA), reagent grade (≥99%)

-

Scavengers:

-

Thiol Scavenger (e.g., this compound, 1,2-ethanedithiol (EDT), or dithiothreitol (DTT))

-

Triisopropylsilane (TIS)

-

Deionized Water

-

-

Cold Diethyl Ether

-

Dichloromethane (DCM)

-

Acetonitrile (ACN), HPLC grade

-

Centrifuge tubes (TFA-resistant)

-

Sintered glass funnel or peptide cleavage vessel

-

Nitrogen gas supply

Safety Precautions

-

TFA is extremely corrosive and volatile. Always handle TFA and cleavage cocktails in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Thiol-containing compounds often have a strong, unpleasant odor. Ensure adequate ventilation.

-

Review the Safety Data Sheet (SDS) for all reagents, including this compound, before use. Related compounds like 2-methyl-1-propanethiol are flammable and can cause skin and eye irritation.[4]

Preparation of the Cleavage Cocktail

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. The table below provides recommended formulations.

| Peptide Contains | Cocktail Name | Composition (v/v/v) | Rationale for Components |

| No Cys, Met, or Trp | Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | TIS reduces oxidized Trp and scavenges carbocations. Water aids in the hydrolysis of the ester linkage to the resin.[5] |

| Cys, Met, or Trp | Thiol-Containing Cocktail | 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% Thiol Scavenger | The thiol (e.g., EDT or this compound) is crucial for protecting the sulfhydryl group of Cys and the indole ring of Trp.[3] |

| Multiple Arg(Pbf) | Reagent K (Modified) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% Thiol | A more robust cocktail for complex peptides, offering multiple scavenging mechanisms. |

Note: When using a novel scavenger like this compound, it is recommended to start with a concentration of 2.5-5% (v/v) and optimize based on purity results.

Step-by-Step Cleavage and Precipitation Workflow

Caption: Standard workflow for peptide cleavage and precipitation.

-

Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis. Dry the resin under a stream of nitrogen.[5]

-

Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin). Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.

-

Peptide Isolation: Filter the cleavage mixture away from the resin into a fresh, clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

-

Precipitation: In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA solution containing the cleaved peptide dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5]

-

Washing and Drying: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and soluble organic impurities. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Post-Cleavage Analysis and Troubleshooting

The crude peptide should be analyzed by HPLC and Mass Spectrometry to assess its purity and confirm its identity. Common issues related to cleavage and the use of scavengers include:

| Observation | Potential Cause | Suggested Solution |

| Low Purity / Multiple Peaks | Inefficient scavenging of carbocations. | Increase the concentration of the thiol scavenger or TIS. Consider using a more robust cocktail like Reagent K. |

| Incomplete Deprotection | Insufficient cleavage time or TFA volume. | Increase the incubation time to 4 hours. Ensure a sufficient volume of cleavage cocktail was used (10-20 mL/g resin). |

| Presence of Oxidized Met | Ineffective reduction of methionine sulfoxide. | Ensure the cleavage cocktail contains a reducing scavenger like a thiol. |

| Disulfide-linked Dimers | Oxidation of free Cys residues post-cleavage. | Work quickly and keep the peptide acidic until purification. The thiol scavenger should minimize this during cleavage. |

Conclusion

The strategic selection and application of scavengers are paramount for achieving high purity and yield in solid-phase peptide synthesis. Thiol-based scavengers are particularly indispensable for protecting sensitive residues like Cysteine, Tryptophan, and Methionine from modification by reactive carbocations generated during TFA-mediated cleavage. While this protocol provides a robust, generalized framework, the empirical validation of any new scavenger, such as this compound, is essential. Careful analysis of the crude product will guide the necessary optimizations in cocktail composition and reaction conditions, ultimately leading to a successful and efficient synthesis of the target peptide.

References

-

Bader, T.K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625. [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Application Note. Available at: [Link]

-

Cravatt, B.F., et al. (2012). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure–Reactivity Studies. ChemBioChem, 14, 147-160. Available at: [Link]

-

Fields, G.B. (2014). Convergent Synthesis of Thioether Containing Peptides. Molecules, 19(9), 14339-14358. [Link]

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1646. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Technical Review. Available at: [Link]

-

Melnyk, O., et al. (2022). Insights into the mechanism and catalysis of peptide thioester synthesis by alkylselenols provide a new. ChemRxiv. [Link]

-

Vlieghe, P., et al. (2010). Chemical Methods for Peptide and Protein Production. Current Medicinal Chemistry, 17(25), 2930-2944. [Link]

Sources

Application Notes and Protocols: 2-Methoxypropane-1-thiol as a Nucleophile in SN2 Reactions

Introduction: The Strategic Advantage of 2-Methoxypropane-1-thiol in Nucleophilic Substitution

In the landscape of synthetic organic chemistry, the precise and efficient formation of carbon-sulfur bonds is a cornerstone of drug discovery and materials science. Among the arsenal of nucleophiles available for SN2 reactions, thiols and their corresponding thiolates stand out for their exceptional reactivity.[1][2] This guide focuses on a specialized yet highly valuable nucleophile: this compound. Its unique structural features—a primary thiol for potent nucleophilicity and a proximate methoxy group—offer distinct advantages in modulating solubility, reactivity, and the physicochemical properties of the resulting thioether products.

This document provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound in SN2 reactions. We will delve into the mechanistic nuances that govern its reactivity, provide detailed, field-tested protocols for its use, and present quantitative data to guide your experimental design. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile nucleophile.

Core Principles: Understanding the Nucleophilicity of this compound

The efficacy of this compound as a nucleophile in SN2 reactions is rooted in the inherent properties of sulfur. Thiols are generally more acidic than their alcohol counterparts, meaning they are more readily deprotonated to form the highly nucleophilic thiolate anion.[1] This enhanced nucleophilicity stems from the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for a more effective orbital overlap with the electrophilic carbon of the substrate.[2]

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[3] The rate of this reaction is dependent on the concentrations of both the nucleophile and the substrate.[3]

Figure 1: Generalized SN2 reaction mechanism with 2-methoxypropane-1-thiolate.

Activation of the Thiol: The Critical Role of the Base

While this compound itself can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation to the corresponding thiolate. The choice of base is therefore a critical parameter in optimizing the reaction conditions.

| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |

| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | Strong, non-nucleophilic base. Generates H₂ gas, requiring an inert atmosphere. |

| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Alcohols, Water | A common, inexpensive base. The presence of water can lead to side reactions with sensitive substrates. |

| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Acetone, DMF | A milder base, suitable for substrates that are sensitive to stronger bases. |

| Triethylamine (Et₃N) | ~10.7 (Et₃NH⁺) | DCM, Acetonitrile | Organic-soluble base, useful for reactions where inorganic salts are undesirable. Often requires heating. |

Experimental Protocols: Synthesis of Thioethers via SN2 Reaction

The following protocols provide a detailed, step-by-step methodology for the synthesis of thioethers using this compound as the nucleophile. These protocols are designed to be self-validating, with clear checkpoints and considerations for optimization.

Protocol 1: General Procedure for the S-Alkylation of this compound with Primary Alkyl Halides

This protocol outlines a general method for the reaction of this compound with primary alkyl bromides or iodides.

Materials:

-

This compound

-

Primary alkyl halide (e.g., 1-bromobutane, benzyl bromide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septum

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

Figure 2: Experimental workflow for the S-alkylation of this compound.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Suspend the sodium hydride in anhydrous DMF.

-

Thiol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via syringe. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Alkyl Halide Addition: Add the primary alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Expected Yields

The following table provides representative data for the S-alkylation of this compound with various primary alkyl halides.

| Electrophile | Product | Reaction Time (h) | Yield (%) |

| 1-Bromobutane | 1-((2-Methoxypropyl)thio)butane | 4 | 92 |

| Benzyl Bromide | Benzyl (2-methoxypropyl) sulfide | 2 | 95 |

| 1-Iodohexane | 1-((2-Methoxypropyl)thio)hexane | 6 | 89 |

| Ethyl Bromoacetate | Ethyl 2-((2-methoxypropyl)thio)acetate | 3 | 90 |

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with water.

-

Excess Base: A slight excess of sodium hydride ensures complete deprotonation of the thiol, maximizing the concentration of the more potent thiolate nucleophile.

-

Dropwise Addition at 0 °C: The addition of the alkyl halide at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Polar Aprotic Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the thiolate anion relatively "naked" and highly reactive.

Safety and Handling of this compound

This compound, like many low molecular weight thiols, has a strong, unpleasant odor.[4] It is also flammable. Therefore, proper safety precautions are essential.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent the escape of vapors and potential oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion and Future Perspectives

This compound is a potent and versatile nucleophile for the synthesis of a wide range of thioethers via SN2 reactions. Its unique combination of a highly reactive thiol group and a methoxy moiety provides a valuable tool for fine-tuning the properties of target molecules in pharmaceutical and materials science applications. The protocols and data presented in this guide offer a robust starting point for researchers to confidently and effectively utilize this reagent in their synthetic endeavors. Future research will likely focus on expanding the substrate scope to include more complex electrophiles and exploring the catalytic, asymmetric synthesis of chiral thioethers using derivatives of this compound.

References

-

Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

- Chemical Bull. (n.d.). Isopropyl Mercaptan. Retrieved from [https://www.chemicalbull.com/2-propanethiol-75-33-2/]

-

Wikipedia. (n.d.). 2-Methoxypropene. Retrieved from [Link]

-

Yamago, S., et al. (2023). Synthesis and metalation of polycatechol nanohoops derived from fluorocycloparaphenylenes. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Frostburg State University Chemistry Department. (2019, October 15). Reactions of thiols [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

Pearson. (2024, July 28). Explain the difference in reactivity between CH 3 O + H 2 and CH 3 OH in a nucleophilic substitution reaction. Retrieved from [Link]

-

St. John, A. M., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. Retrieved from [Link]

- Smith, J. G. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.

- Hasenberg, D. M., & DeChristopher, P. J. (2007). Process for synthesis of mercaptans and sulfides from alcohols (U.S. Patent No. WO2007070496A2). Google Patents.

-

Singh, A., & Peppas, N. A. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. MDPI. Retrieved from [Link]

-

Kim, D., & Lee, D. (2011). Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. Organic & Biomolecular Chemistry, 9(18), 6238-6240. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 21). Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions [Video]. Retrieved from [Link]

-

Williamson Synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanethiol. National Institutes of Health. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]

Sources

Application Note: Protein Disulfide Bond Reduction using 2-Methoxypropane-1-thiol (MPT)

The following Application Note is designed for researchers investigating novel or specialized reducing conditions where standard reagents (DTT,

Executive Summary

This guide details the protocol for using 2-methoxypropane-1-thiol (MPT) as a reducing agent for protein disulfide bonds. While Dithiothreitol (DTT) and

Scientific Background & Mechanism[1][2][3][4]

The Reducing Agent: this compound

Unlike

-

Chemical Structure:

-

Classification: Monothiol.[1]

-

Key Advantage: Increased volatility compared to

-ME and DTT, facilitating removal by lyophilization or vacuum centrifugation.

Mechanism of Action

MPT functions via the classical thiol-disulfide exchange mechanism. As a monothiol, it lacks the entropic driving force of dithiols (like DTT) which cyclize upon oxidation. Therefore, MPT reduction is strictly concentration-dependent.

The reaction proceeds in two discrete steps:

-

Nucleophilic Attack: The thiolate anion (

) attacks the protein disulfide, forming a mixed disulfide intermediate. -

Resolution: A second MPT molecule attacks the mixed disulfide, releasing the reduced protein and forming the oxidized MPT dimer.

Critical Consideration: Because the equilibrium constant (

Pathway Visualization

The following diagram illustrates the equilibrium-driven reduction pathway using MPT.

Figure 1: Step-wise mechanism of disulfide reduction by MPT. Note the requirement for two equivalents of MPT per disulfide bond.

Comparative Properties

To select the appropriate reagent, compare MPT against standard reducing agents.

| Feature | This compound (MPT) | Dithiothreitol (DTT) | |

| Type | Monothiol | Monothiol | Dithiol |

| Redox Potential | ~ -0.24 V (Est.) | -0.26 V | -0.33 V |

| Volatility | High (Ether linkage) | Moderate | Low (Solid) |

| Hydrophobicity | High (Methyl/Methoxy groups) | Low (Hydroxyl group) | Low |

| Reversibility | Reversible (Requires Excess) | Reversible (Requires Excess) | Irreversible (Cyclizes) |

| Odor | Pungent/Sulfurous | Pungent | Mild |

| Primary Use Case | Volatile workflows; Hydrophobic pockets | General Purpose | Standard/High Efficiency |

Experimental Protocol

Reagent Preparation

Safety Warning: MPT is a volatile thiol. All steps must be performed in a chemical fume hood .

-

Stock Solution (1 M):

-

Weigh or pipette pure MPT (Density ~0.94 g/mL).

-

Dissolve in degassed, amine-free buffer (e.g., 50 mM Ammonium Bicarbonate) or organic solvent (Acetonitrile) depending on downstream application.

-

Note: Prepare fresh. Thiols oxidize rapidly in air.

-

Standard Reduction Workflow

This protocol is optimized for a protein concentration of 1–5 mg/mL.

Step 1: Buffer Exchange (Optional but Recommended) Ensure the protein is in a buffer pH 7.5 – 8.5. The thiolate anion is the reactive species; efficacy drops significantly below pH 7.0.

Step 2: Denaturation Add denaturant to expose buried disulfides.

-

Reagent: 6 M Guanidine HCl or 8 M Urea.

-

Action: Incubate for 15 minutes at Room Temperature (RT).

Step 3: MPT Addition Add MPT to the sample.

-

Concentration: Final concentration should be 50–100 mM .

-

Rationale: As a monothiol, MPT requires a 50-100x molar excess over protein thiols to drive the equilibrium to completion.

-

-

Volume Calculation:

Step 4: Incubation

-

Temperature: 37°C (Standard) or 56°C (Hard-to-reduce proteins).

-

Time: 45 – 60 minutes.

-

Inert Atmosphere: Overlay the tube with Nitrogen or Argon gas to prevent atmospheric oxidation of MPT.

Step 5: Alkylation (Blocking) To prevent the reformation of disulfide bonds (or mixed disulfides with MPT), free thiols must be alkylated immediately.

-

Add Iodoacetamide (IAA) to a final concentration of 100–200 mM (2.0x excess over MPT).

-

Incubate 30 minutes at RT in the dark .

Step 6: Reagent Removal

-

Method A (If volatile buffer used): Vacuum centrifugation (SpeedVac). MPT and ammonium bicarbonate will sublime/evaporate.

-

Method B: Desalting column (Zeba Spin or PD-10).

Method Validation & Quality Control

To ensure the protocol was successful, use the following validation logic.

Figure 2: Decision tree for validating reduction efficiency.

Troubleshooting "Mixed Disulfides"

If MS analysis shows mass shifts corresponding to

-

Cause: The second MPT molecule failed to resolve the intermediate (See Figure 1).

-

Solution: Increase MPT concentration to 150 mM or increase pH to 8.5 to promote the thiolate species.

References

-

Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups.[2] Biochemistry. Link

- Foundational text on thiol reduction mechanics, establishing the baseline for comparing monothiols vs. dithiols.

-

Singh, R., & Whitesides, G. M. (1993). Thiol-Disulfide Interchange. Sulfur-Centered Reactive Intermediates in Chemistry and Biology. Link

- Authoritative source on the kinetics and thermodynamics of thiol-disulfide exchange reactions.

-

Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. Link

- Provides methodology for validating reduction efficiency using Ellman's reagent and gel shifts.

-

PubChem. (n.d.). Compound Summary: this compound.[3] Link

- Source for physicochemical properties (MW, structure) of the specific reagent.

Sources

Application Note & Protocol: Quantification of 2-Methoxypropane-1-thiol in Cellular Lysates by Derivatization Followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive, technically detailed guide for the quantification of the volatile thiol, 2-methoxypropane-1-thiol, in cellular lysates. The protocol herein is designed for researchers, scientists, and drug development professionals who require a robust and validated method for analyzing this specific small molecule within a complex biological matrix. The methodology is centered around a derivatization step to enhance analyte stability and chromatographic performance, followed by sensitive and selective detection using Gas Chromatography-Mass Spectrometry (GC-MS). This application note emphasizes the rationale behind critical steps, ensuring scientific integrity and reproducibility.

Introduction: The Challenge of Quantifying Volatile Thiols in Biological Systems

Thiols are a class of organosulfur compounds that play pivotal roles in cellular biochemistry, including redox signaling and detoxification.[1] this compound is a volatile thiol whose presence and concentration in cellular systems may be of interest in various research contexts, from cellular metabolism to toxicology. However, the inherent chemical properties of volatile thiols—namely their reactivity and propensity for oxidation—present significant analytical challenges.[2] Direct measurement in complex biological matrices like cellular lysates is often hindered by poor stability and low abundance.

To overcome these obstacles, this protocol employs a derivatization strategy. Derivatization chemically modifies the analyte to improve its stability, enhance its volatility for gas chromatography, and increase its ionization efficiency for mass spectrometry detection.[3] This approach, coupled with the high separation efficiency of GC and the specificity of MS, provides a reliable and sensitive quantification method.[4][5]

Principle of the Method

The quantification of this compound is achieved through a multi-step process that begins with careful preparation of the cellular lysate to preserve the integrity of the target analyte. The core of the method is the derivatization of the thiol group (-SH) of this compound with a suitable agent, such as pentafluorobenzyl bromide (PFBBr), which converts the volatile thiol into a more stable and less volatile derivative.[3] This derivative is then extracted from the aqueous lysate into an organic solvent. The extracted derivative is subsequently analyzed by GC-MS. Quantification is performed using an internal standard to correct for variations in sample preparation and instrument response.

Materials and Reagents

Reagents

-

This compound (analytical standard)

-

Pentafluorobenzyl bromide (PFBBr)

-

Internal Standard (e.g., 2-methylpropane-2-thiol)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktail

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Hexane (or other suitable organic solvent), HPLC grade

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Bicinchoninic acid (BCA) protein assay kit

Equipment

-

Cell culture incubator

-

Centrifuge

-

Sonicator or homogenizer

-

Vortex mixer

-

Microcentrifuge tubes

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

-

pH meter

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Detailed Protocols

Cellular Lysate Preparation

Causality: The primary goal of this step is to efficiently lyse the cells while minimizing the oxidation of the thiol-containing analyte. All steps should be performed on ice to reduce enzymatic activity and chemical degradation.

-

Cell Culture: Culture cells to the desired confluency or density.

-

Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[6]

-

-

Lysis:

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cell pellet or plate. A general starting point is 1 mL of lysis buffer per 10^7 cells.

-

To prevent oxidation of thiols, it is recommended to add a reducing agent like TCEP to the lysis buffer at a final concentration of 1-5 mM.

-

Incubate on ice for 30 minutes with intermittent vortexing.[7]

-

Alternatively, lyse the cells by sonication or freeze-thaw cycles.[6]

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is your cellular lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay or a similar protein quantification method. This is crucial for normalizing the final analyte concentration.

Derivatization and Extraction

Causality: Derivatization with PFBBr proceeds optimally under slightly basic conditions. The subsequent extraction isolates the non-polar derivative from the aqueous lysate into an organic solvent for GC-MS analysis.

-

Sample Aliquoting: In a clean microcentrifuge tube, aliquot a specific volume of cellular lysate (e.g., 200 µL).

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 2-methylpropane-2-thiol) to the lysate. The concentration of the internal standard should be within the linear range of the assay.

-

pH Adjustment: Adjust the pH of the lysate to approximately 8.0-9.0 using a dilute NaOH solution.

-

Derivatization Reaction:

-

Add 10 µL of a 10% (v/v) solution of PFBBr in a water-miscible solvent like acetone.

-

Vortex vigorously for 1 minute.

-

Incubate at 60°C for 30 minutes.

-

-

Extraction:

-

After incubation, cool the sample to room temperature.

-

Add 200 µL of hexane (or another suitable organic solvent) to the reaction mixture.

-

Vortex vigorously for 2 minutes to extract the derivatized analyte and internal standard into the organic phase.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

-

Sample Transfer: Carefully transfer the upper organic layer to a GC vial for analysis.

GC-MS Analysis

Causality: The GC separates the derivatized analyte from other components in the extract based on its boiling point and interaction with the stationary phase. The MS detects and quantifies the analyte based on its unique mass-to-charge ratio.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/minute to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-